

4-(Dibromomethyl)-3-methoxybenzonitrile

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265

[Get Quote](#)

An In-Depth Technical Guide to **4-(Dibromomethyl)-3-methoxybenzonitrile**: Properties, Synthesis, and Applications

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, agrochemical synthesis, and materials science. Its unique structure, featuring a benzonitrile core substituted with a reactive dibromomethyl group and an activating methoxy group, renders it a versatile synthetic intermediate.^[1] This guide provides a comprehensive technical overview of **4-(dibromomethyl)-3-methoxybenzonitrile**, delving into its physicochemical properties, synthetic methodologies, key chemical reactions, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and development endeavors.

Part 1: Physicochemical Properties and Characterization

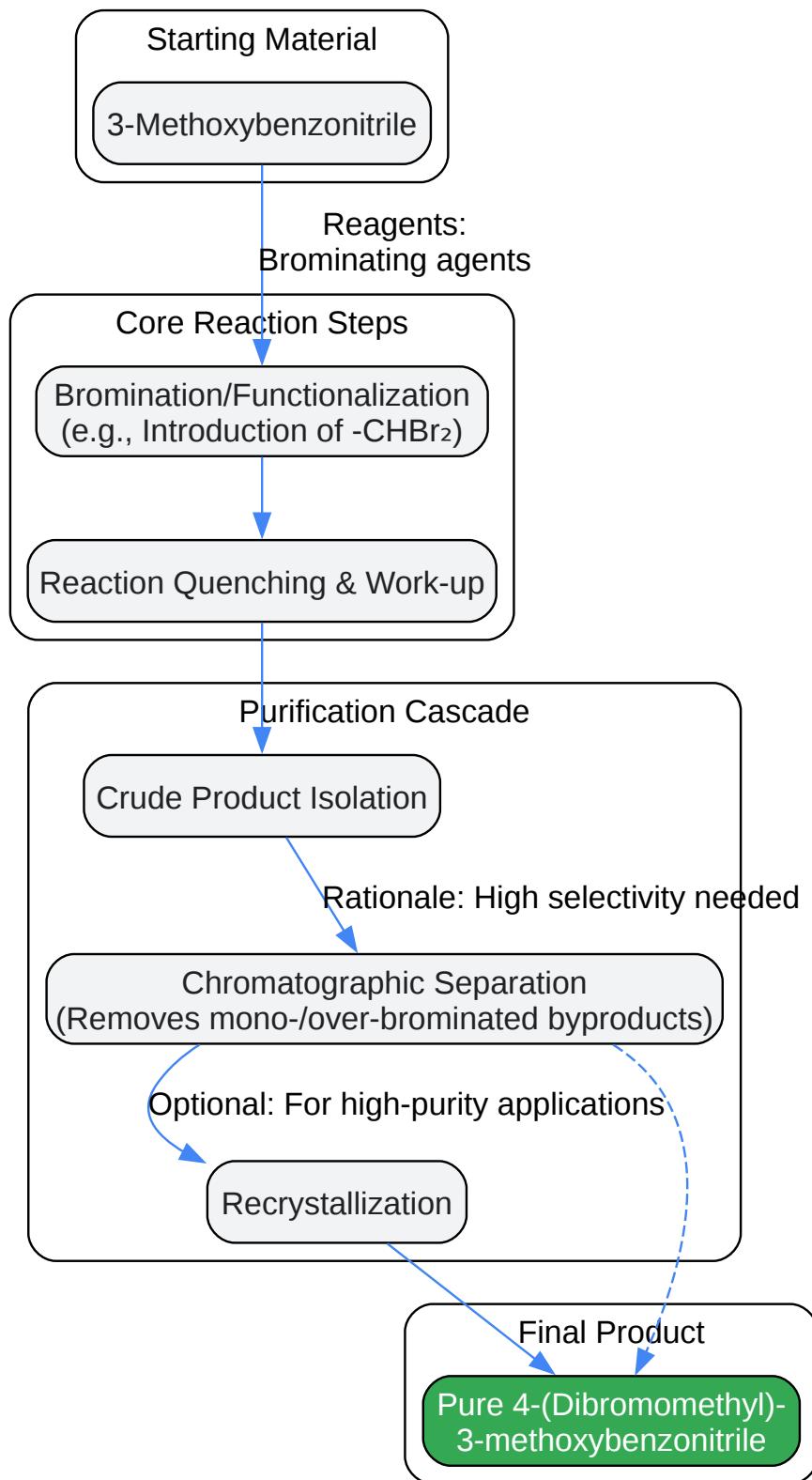
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **4-(Dibromomethyl)-3-methoxybenzonitrile** is a white to off-white crystalline solid under standard conditions.^[2] The confluence of its three distinct functional groups—cyano (-C≡N), methoxy (-OCH₃), and dibromomethyl (-CHBr₂)—dictates its reactivity

and physical characteristics. The electron-withdrawing nitrile group and the electron-donating methoxy group create a specific electronic environment on the aromatic ring, influencing its reactivity in substitution reactions.[\[1\]](#) The dibromomethyl group is a key reactive site, primed for nucleophilic substitution.[\[1\]](#)

A summary of its core physicochemical properties is presented below.

Property	Value	Source
Molecular Weight	304.97 g/mol	[1] [3] [4]
Molecular Formula	C ₉ H ₇ Br ₂ NO	[1] [3] [5]
CAS Number	914106-35-7	[1] [3] [4]
IUPAC Name	4-(dibromomethyl)-3-methoxybenzonitrile	[1] [3]
Physical Form	Solid	[4]
Appearance	White to off-white	[5]
Storage Temperature	2-8°C, under inert atmosphere	[4] [5] [6]

Below is the two-dimensional structure of the molecule.


Caption: 2D structure of **4-(dibromomethyl)-3-methoxybenzonitrile**.

Part 2: Synthesis and Purification

The synthesis of **4-(dibromomethyl)-3-methoxybenzonitrile** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route starts from a more readily available precursor, such as 3-methoxybenzonitrile, and introduces the dibromomethyl group.

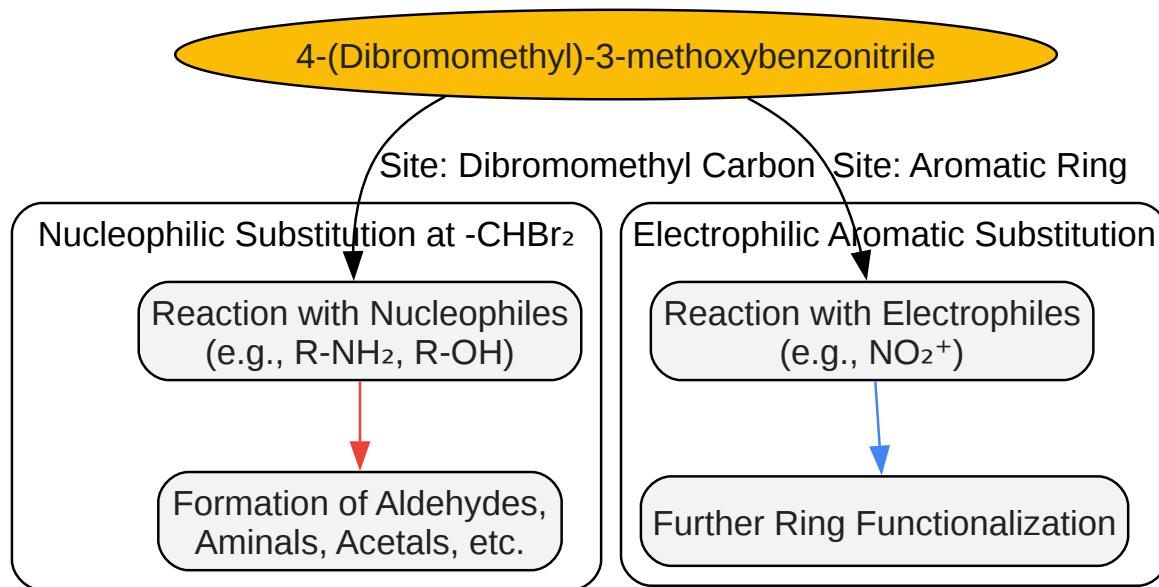
The choice of this pathway is strategic; installing the dibromomethyl group via bromination of a methyl group is a standard transformation. The methoxy group directs ortho- and para- to itself, and the cyano group is a meta-director. Starting with 4-methyl-3-methoxybenzonitrile (not commercially common) or synthesizing it would be the most direct precursor for a radical bromination. An alternative involves the bromination of 3-methoxybenzyl cyanide.[\[1\]](#) The

process generally involves introducing the bromine atoms in a controlled manner, followed by rigorous purification.[1]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification.

Exemplary Synthetic Protocol


This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the starting material (e.g., 4-methyl-3-methoxybenzonitrile) and a suitable solvent (e.g., carbon tetrachloride).
- Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN).
- Bromination: Heat the mixture to reflux. Add N-Bromosuccinimide (NBS) portion-wise over several hours while irradiating with a UV lamp to facilitate the radical reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine, minimizing side reactions.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material and to track the formation of mono- and di-brominated products.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often a mixture of starting material, mono-brominated, and di-brominated products.^[1] This mixture necessitates purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for isolating the desired product with high purity.^[1]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of **4-(dibromomethyl)-3-methoxybenzonitrile** stems from the reactivity of its functional groups.

- Nucleophilic Substitution: The dibromomethyl group is an excellent electrophilic site. The two bromine atoms are good leaving groups, making the compound susceptible to S_N1 or S_N2 type reactions with a wide range of nucleophiles like amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a building block to introduce more complex functionalities.[\[1\]](#)
- Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and is ortho-, para-directing. This makes the aromatic ring susceptible to further functionalization via electrophilic substitution reactions, such as nitration or halogenation, at positions ortho to the methoxy group.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the title compound.

Part 4: Applications in Research and Development

The versatile reactivity profile of **4-(dibromomethyl)-3-methoxybenzonitrile** makes it a valuable intermediate in several high-value R&D sectors.

- Pharmaceutical Synthesis: This is a primary application area. The compound serves as a scaffold or intermediate in the synthesis of complex biologically active molecules.[2] Research has specifically explored its utility in developing potential anticancer and antimicrobial agents, where the unique arrangement of functional groups can be elaborated into pharmacophores that interact with biological targets.[1]
- Agrochemical Development: In a manner similar to pharmaceuticals, its derivatives are investigated for potential use as pesticides and herbicides.[2] The goal is to create novel molecules with high efficacy for crop protection and management.[2]
- Materials Science: The compound's electronic properties have led to its exploration in materials science. Studies have suggested its potential use in the synthesis of components for Organic Light-Emitting Diodes (OLEDs) and as a comonomer in the creation of specialty functional polymers.[1]

Part 5: Safety and Handling

As a reactive chemical intermediate, **4-(dibromomethyl)-3-methoxybenzonitrile** must be handled with appropriate safety precautions. It is classified as hazardous, and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	Danger	H302: Harmful if swallowed
Skin Corrosion/Irritation	GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage

Source:[4][5]

Storage and Handling:

- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6] This prevents degradation from moisture and atmospheric oxygen.

- **Handling:** Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
- **Transport:** The product is typically shipped in cold packs to maintain its stability.[4][6]

Conclusion

4-(Dibromomethyl)-3-methoxybenzonitrile is a powerful and versatile chemical building block with significant potential across multiple scientific disciplines. Its value lies in the strategic combination of reactive functional groups that allow for diverse and complex molecular transformations. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to leverage its capabilities in the development of novel pharmaceuticals, advanced agrochemicals, and innovative materials. As synthetic methodologies continue to advance, the applications for this and similar highly functionalized intermediates are poised to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]
- 2. Cas 914106-35-7,4-DibroMoMethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]
- 3. 4-(Dibromomethyl)-3-methoxybenzonitrile | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [sigmaaldrich.com]
- 5. 4-DibroMoMethyl-3-Methoxybenzonitrile | 914106-35-7 [chemicalbook.com]
- 6. 914106-35-7|4-(Dibromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-(Dibromomethyl)-3-methoxybenzonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357265#4-dibromomethyl-3-methoxybenzonitrile-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com